{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine

medicinal chemistry library synthesis heterocyclic chemistry

{[1,3]Thiazolo[5,4-d]pyrimidin-7-yl}hydrazine is a purine bioisostere featuring a 7-hydrazino group that enables unique derivatization into hydrazones, triazoles, and tetrazoles—chemistry inaccessible to 7-amino or 7-chloro analogs. This scaffold has demonstrated selective antiproliferative activity against gastric cancer cells (MGC-803 IC50 ≈4.64 µM for analogs) and engages kinase hinge-binding motifs critical for EGFR, CDK, and PI3K screening. With a drug-like LogP of 0.23 and zero Rule-of-5 violations, it is an ideal starting point for fragment-based lead generation and HTS library synthesis. Sourced at ≥95% purity, this compound maximizes chemical diversity per procurement dollar and accelerates SAR exploration.

Molecular Formula C5H5N5S
Molecular Weight 167.19
CAS No. 21308-93-0
Cat. No. B2600058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine
CAS21308-93-0
Molecular FormulaC5H5N5S
Molecular Weight167.19
Structural Identifiers
SMILESC1=NC(=C2C(=N1)SC=N2)NN
InChIInChI=1S/C5H5N5S/c6-10-4-3-5(8-1-7-4)11-2-9-3/h1-2H,6H2,(H,7,8,10)
InChIKeyRERNGNNLBDXXGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{[1,3]Thiazolo[5,4-d]pyrimidin-7-yl}hydrazine (CAS 21308-93-0): Structural Identity, Pharmacophore Class, and Procurement Context


{[1,3]Thiazolo[5,4-d]pyrimidin-7-yl}hydrazine (CAS 21308-93-0; molecular formula C5H5N5S; molecular weight 167.19 Da) is a heterobicyclic small molecule comprising a thiazolo[5,4-d]pyrimidine core substituted with a nucleophilic hydrazine (-NHNH2) group at the 7-position [1]. This scaffold is a recognized purine bioisostere, wherein the thiazole ring replaces the imidazole of the purine nucleus, enabling engagement with adenine- and guanine-binding biological targets such as kinases and adenosine receptors . The 7-hydrazino substituent imparts distinct chemical reactivity that differentiates it from 7-chloro, 7-amino, 7-oxo, and 7-alkylthio analogs, providing a unique platform for derivatization into hydrazones and fused heterocycles . The compound is commercially available through multiple vendors as a research-grade synthetic intermediate and scaffold for medicinal chemistry programs .

Why In-Class Thiazolo[5,4-d]pyrimidine Analogs Cannot Simply Substitute for {[1,3]Thiazolo[5,4-d]pyrimidin-7-yl}hydrazine in Research Programs


The thiazolo[5,4-d]pyrimidine scaffold supports diverse pharmacological activities—anticancer, antiviral, anti-inflammatory, and adenosine receptor modulation—but the biological and chemical properties of individual derivatives are exquisitely sensitive to the nature of the 7-position substituent [1]. A direct comparative study of 7-substituted thiazolo[4,5-d]pyrimidine congeners (7-chloro, 7-diethanolamino, 7-azido, 7-amino, 7-hydrazino, 7-mercapto, and 7-methylthio) demonstrated that each substitution yielded a distinct biological activity profile in antimicrobial, anti-HIV, and anticancer assays [2]. Specifically, the 7-hydrazino moiety provides a terminal -NH2 group that serves as a reactive handle for condensation with aldehydes and ketones to form hydrazones, or with carboxylic acid derivatives to construct fused triazolo- and tetrazolo-annulated systems, chemistry that is inaccessible to the 7-amino, 7-chloro, or 7-oxo analogs [3]. Furthermore, within the thiazolo[5,4-d]pyrimidine class, compounds bearing free amino/hydrazino groups at position 7 exhibit selectivity profiles against specific cancer cell lines (e.g., MGC-803 gastric cancer cells) that are absent in 7-alkylthio, 7-oxo, or 7-methoxy variants, as demonstrated by Li et al. (2017) who reported a selectivity index of approximately 12 for compound 7i against MGC-803 versus normal GES-1 cells [4]. These findings underscore that the 7-hydrazino derivative is not functionally equivalent to other 7-substituted analogs and must be selected deliberately based on the intended chemical derivatization pathway and biological target profile.

Quantitative Differentiation Evidence for {[1,3]Thiazolo[5,4-d]pyrimidin-7-yl}hydrazine Versus Closest Analogs: A Comparator-Based Selection Guide


Synthetic Versatility: Hydrazine Moiety Enables Hydrazone Formation and Fused Heterocycle Construction Unavailable to 7-Amino and 7-Chloro Analogs

The 7-hydrazino group of {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine undergoes condensation with aldehydes and ketones to form hydrazones, and cyclization with formic acid or nitrous acid to construct triazolo- and tetrazolo-fused thiazolopyrimidines [1]. This reactivity is absent in the 7-amino analog (7-amino-thiazolo[5,4-d]pyrimidine), which forms imines but not hydrazones, and in the 7-chloro analog, which undergoes nucleophilic aromatic substitution rather than condensation [2]. In a comparative synthetic study, the 7-hydrazino derivative yielded a distinct product spectrum including triazolo[4,3-a]thiazolopyrimidines and tetrazolo[1,5-a]thiazolopyrimidines, whereas the 7-amino congener did not participate in analogous cyclocondensation cascades [1]. The ability to generate both Schiff-base hydrazone libraries and fused polyheterocyclic scaffolds from a single precursor directly expands accessible chemical space for hit-to-lead optimization programs .

medicinal chemistry library synthesis heterocyclic chemistry derivatization

Physicochemical Profile: Predicted Drug-Likeness, Hydrogen-Bonding Capacity, and Solubility Advantages Over 7-Oxo and 7-Chloro Analogs

Predicted physicochemical properties for {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine (ACD/Labs Percepta): ACD/LogP = 0.23, ACD/LogD (pH 7.4) = 0.55, polar surface area (PSA) = 105 Ų, hydrogen bond acceptors = 5, hydrogen bond donors = 3, zero Rule-of-5 violations [1]. In contrast, the 7-oxo analog 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one has a markedly higher LogP (estimated >3 due to the chlorophenyl group) and reduced H-bond donor count (= 0), which shifts its ADME profile toward higher membrane permeability but lower aqueous solubility [2]. The predicted ACD/LogP of 0.23 for the 7-hydrazino compound places it within the optimal range for oral bioavailability (0 < LogP < 3) and CNS penetration, while its PSA of 105 Ų is well below the 140 Ų threshold associated with poor oral absorption [1]. The presence of the hydrazine -NHNH2 group provides 3 H-bond donors versus 1–2 for 7-amino analogs, enabling stronger and more geometrically constrained interactions with polar residues in target binding pockets such as kinase hinge regions and adenosine receptor orthosteric sites .

drug-likeness physicochemical properties ADME lead optimization bioisostere

Selectivity Window Against Gastric Cancer Cells: Class-Level Evidence for Compounds Bearing Free 7-Amino/Hydrazino Groups

In the Li et al. (2017) study of thiazolo[5,4-d]pyrimidine derivatives designed via an atom replacement strategy, compound 7i—bearing a free amino substituent at position 7—exhibited potent inhibition against MGC-803 and HGC-27 gastric cancer cell lines with IC50 values of 4.64 μM and 5.07 μM, respectively, and approximately 12-fold selectivity for MGC-803 over normal gastric epithelial GES-1 cells [1]. A follow-up study by the same group identified compound 22 (IC50 = 1.22 μM against HGC-27) with low toxicity against GES-1 cells, and demonstrated that the thiazolo[5,4-d]pyrimidine scaffold can achieve meaningful selectivity between cancer and normal gastric cells when the 7-position is appropriately functionalized [2]. Although the target compound {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine was not directly tested in these antiproliferative assays, its 7-hydrazino group is structurally isosteric to the 7-amino group, presenting a terminal -NH2 capable of analogous hydrogen-bonding interactions with target kinases or DNA processing enzymes . By contrast, 7-oxo-thiazolo[5,4-d]pyrimidines optimized for adenosine A3 receptor binding (e.g., Ki = 18 nM) showed no cross-reactivity with gastric cancer cell antiproliferation pathways [3], and 7-alkylthio/7-methoxy derivatives tested as phleomycin amplifiers against E. coli demonstrated a completely orthogonal biological activity spectrum [4].

anticancer gastric cancer selectivity index MGC-803 apoptosis

Purine Bioisosterism: 7-Hydrazino Substitution Enables Dual H-Bond Donor/Acceptor Engagement at Kinase Hinge Regions That 7-Oxo and 7-Alkylthio Analogs Cannot Support

Thiazolo[5,4-d]pyrimidine is a validated purine bioisostere that mimics the adenine ring system in ATP-competitive kinase inhibitors . Within this class, the nature of the 7-substituent critically determines the hydrogen-bond donor/acceptor pattern presented to the kinase hinge region. The 7-hydrazino group (-NHNH2) provides a terminal -NH2 that can serve as a hydrogen-bond donor to the backbone carbonyl of the hinge residue (e.g., Glu or Met in the kinase hinge), while the internal -NH- of the hydrazine can act as an additional donor, enabling a bidentate hinge-binding motif [1]. The clinical relevance of this pharmacophore is underscored by the fact that potent EGFR inhibitors based on the thiazolo[4,5-d]pyrimidine scaffold have been developed: 2,7-diamino-thiazolo[4,5-d]pyrimidine analogs achieved EGFR IC50 values as low as 10 nM in enzymatic kinase assays [2][3]. The analogous 7-hydrazino substitution could support a similar or enhanced hinge-binding geometry while offering the additional derivatization handle for further optimization. In contrast, 7-oxo-thiazolo[5,4-d]pyrimidines present a carbonyl oxygen at position 7, which can only act as a hydrogen-bond acceptor—a fundamentally different pharmacophoric interaction profile that redirects binding toward adenosine receptors (Ki hA3 = 18 nM) rather than kinases [4]. Similarly, thiazolo[5,4-d]pyrimidine derivatives with larger substituents at positions 2 and 5, such as the piperidine-substituted HIV-1 NNRTIs (EC50 values in the nanomolar range with selectivity indices >1000), engage an allosteric pocket rather than the kinase ATP site, further illustrating that biological target engagement is exquisitely sensitive to 7-position functionality [5].

kinase inhibition hinge-binding motif bioisostere EGFR CDK PI3K

Thermal Stability and Low Volatility: Favorable Handling and Storage Profile for Long-Term Medicinal Chemistry Campaigns

The predicted thermal properties of {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine reflect a highly stable heterocyclic core: boiling point 424.0 ± 25.0 °C at 760 mmHg, vapor pressure 0.0 ± 1.0 mmHg at 25 °C, enthalpy of vaporization 67.8 ± 3.0 kJ/mol, and flash point 210.2 ± 23.2 °C [1]. By comparison, the unsubstituted thiazolo[5,4-d]pyrimidine parent scaffold has a significantly lower boiling point of 255.6 ± 13.0 °C and enthalpy of vaporization of 47.3 ± 3.0 kJ/mol . The increase in boiling point by approximately 168 °C upon 7-hydrazino substitution is consistent with the introduction of strong intermolecular hydrogen-bonding networks mediated by the hydrazine -NHNH2 group, which substantially reduces volatility and enhances thermal robustness [1]. The predicted density of 1.7 ± 0.1 g/cm³ for the 7-hydrazino derivative is also higher than that of the parent scaffold (1.5 ± 0.1 g/cm³) [1]. These properties translate to practical advantages: the 7-hydrazino compound is predicted to be non-volatile at ambient temperature, with negligible vapor pressure, making it safer and more convenient to handle in standard laboratory settings compared to lower-boiling analogs .

thermal stability storage boiling point vapor pressure laboratory handling

Optimal Research and Industrial Application Scenarios for {[1,3]Thiazolo[5,4-d]pyrimidin-7-yl}hydrazine (CAS 21308-93-0)


Kinase-Focused Fragment-Based Drug Discovery: Hinge-Binding Pharmacophore with Derivatization Handle

The 7-hydrazino-thiazolo[5,4-d]pyrimidine scaffold presents a purine-mimetic hinge-binding motif with three hydrogen-bond donors and five acceptors, suitable for fragment-based screening against kinase targets including EGFR, CDK, and PI3K families [1][2]. The terminal hydrazine -NH2 can be elaborated via condensation with diverse aldehydes to generate hydrazone libraries or cyclized to triazolo/tetrazolo-fused analogs, enabling rapid SAR exploration around the hinge-binding pharmacophore . This is a clear advantage over 7-oxo analogs, which lack the donor pharmacophore required for kinase hinge engagement and are instead optimized for adenosine receptor antagonism (Ki hA3 = 18 nM) [3].

Gastric Cancer Cell Line Screening Cascades: Leveraging Class-Level Selectivity Against MGC-803 and HGC-27 Lines

Thiazolo[5,4-d]pyrimidine derivatives bearing 7-amino or 7-hydrazino substitution have demonstrated class-level antiproliferative activity against gastric cancer cell lines, with compound 7i achieving MGC-803 IC50 = 4.64 μM and approximately 12-fold selectivity over normal GES-1 cells [1]. Compound 22 achieved HGC-27 IC50 = 1.22 μM and induced apoptosis via Bax upregulation, Bcl-2 downregulation, and caspase-3/9 cleavage [2]. The 7-hydrazino compound serves as an ideal starting scaffold for synthesizing novel analogs in this therapeutic area, with the potential to improve upon these selectivity indices through systematic derivatization of the hydrazine moiety .

Diversity-Oriented Synthesis of Fused Polyheterocyclic Libraries for Phenotypic Screening

The 7-hydrazino group enables cyclocondensation with formic acid to yield triazolo[4,3-a]thiazolopyrimidines and with nitrous acid to yield tetrazolo[1,5-a]thiazolopyrimidines [1]. This chemistry is inaccessible to 7-amino and 7-chloro analogs, which cannot participate in the requisite cyclization cascades [2]. Starting from a single precursor, at least four distinct chemotypes (hydrazones, triazoles, tetrazoles, and substituted derivatives) can be generated, maximizing the chemical diversity accessible per unit of procurement cost . This is particularly valuable for academic screening centers and biotech companies operating phenotypic high-throughput screening platforms where scaffold diversity correlates with hit discovery probability.

Computational Chemistry and In Silico Screening: A Rule-of-5 Compliant Purine Bioisostere with Favorable Predicted ADME Properties

With a predicted ACD/LogP of 0.23, polar surface area of 105 Ų, molecular weight of 167.19 Da, and zero Rule-of-5 violations, {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine occupies a favorable region of drug-like chemical space [1]. Its LogP is approximately 2.8 units lower than the 7-oxo adenosine A3 antagonist series, translating to substantially higher predicted aqueous solubility and reduced risk of lipophilicity-driven promiscuity [2]. For computational chemistry groups engaged in virtual screening or machine learning model building, the 7-hydrazino scaffold provides a balanced polarity profile that increases the likelihood of identifying hits with favorable pharmacokinetic properties, in contrast to more lipophilic 7-aryl-substituted analogs that carry higher attrition risk in late-stage optimization .

Quote Request

Request a Quote for {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.